Product packaging for 1,1,2-Cyclobutanetricarboxylicacid(Cat. No.:CAS No. 2144-31-2)

1,1,2-Cyclobutanetricarboxylicacid

Cat. No.: B12081219
CAS No.: 2144-31-2
M. Wt: 188.13 g/mol
InChI Key: CMLOVBIZVAKNJA-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Cyclobutane (B1203170) Chemistry

The study of cyclobutane and its derivatives has a rich history, marked by early challenges in synthesis and a growing appreciation for the unique chemical properties imparted by its strained four-membered ring. The inherent angle and torsional strain of the cyclobutane ring, deviating significantly from the ideal tetrahedral geometry of alkanes, renders these compounds more reactive than their acyclic or larger-ring counterparts.

Early research focused on the fundamental understanding of the structure and stability of the cyclobutane core. The puckered "butterfly" conformation of cyclobutane was a key discovery, explaining how the ring relieves some of its torsional strain. slideshare.netdalalinstitute.com The development of synthetic methods to construct the cyclobutane ring, such as [2+2] cycloadditions, has been a major focus, enabling the preparation of a wide array of substituted cyclobutanes. und.edu This has paved the way for the investigation of their physical and chemical properties, including conformational analysis and reactivity patterns. acs.orgresearchgate.net

Significance as a Model Compound for Cyclic Carboxylic Acids

While direct studies on 1,1,2-cyclobutanetricarboxylic acid are scarce, its close relatives, 1,1-cyclobutanedicarboxylic acid and 1,2-cyclobutanedicarboxylic acid, have served as important model compounds. These molecules provide a simplified yet relevant system for understanding the influence of a strained carbocyclic ring on the properties and reactivity of attached carboxylic acid groups.

The study of these dicarboxylic acids has been instrumental in several areas:

Conformational Analysis: Investigating how the puckered cyclobutane ring dictates the spatial orientation of the carboxylic acid groups. acs.orgresearchgate.net This has implications for intramolecular interactions, such as hydrogen bonding, and for the design of molecules with specific three-dimensional structures.

Acidity and Electronic Effects: Determining the pKa values of these acids reveals the electronic influence of the cyclobutane ring and the through-bond and through-space interactions between the carboxyl groups.

Reactivity Studies: Examining reactions such as esterification, decarboxylation, and anhydride (B1165640) formation provides insight into how the ring strain affects the transition states and product distributions of these transformations. For instance, the decarboxylation of 1,1-cyclobutanedicarboxylic acid is a known method for preparing cyclobutanecarboxylic acid.

The knowledge gained from these simpler systems provides a crucial foundation for predicting the behavior of the more complex 1,1,2-cyclobutanetricarboxylic acid.

Overview of Research Trajectories and Academic Relevance

The academic relevance of 1,1,2-cyclobutanetricarboxylic acid, while not yet extensively explored, can be inferred from current trends in organic synthesis and materials science. The presence of three carboxylic acid groups on a compact, strained ring system suggests several potential avenues for research:

Coordination Chemistry and Materials Science: The three carboxylic acid groups can act as tridentate or bridging ligands for metal ions, making 1,1,2-cyclobutanetricarboxylic acid a potentially valuable building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The rigid and defined stereochemistry of the cyclobutane core could lead to materials with unique porous structures and properties.

Polymer Chemistry: As a trifunctional monomer, this compound could be used to create highly cross-linked polymers and dendrimers. The cyclobutane unit would introduce a degree of rigidity and thermal sensitivity to the resulting polymer backbone.

Medicinal Chemistry and Drug Design: The cyclobutane scaffold is found in a number of biologically active molecules. The rigid nature of the ring can be used to lock a molecule into a specific conformation, which can be advantageous for binding to biological targets. The tricarboxylic acid functionality could be explored for its potential to interact with biological receptors or to improve the pharmacokinetic properties of a drug candidate.

The synthesis of polysubstituted cyclobutanes remains an active area of research, with new methods continually being developed to control stereochemistry and introduce diverse functional groups. nih.gov The future study of 1,1,2-cyclobutanetricarboxylic acid will likely depend on the development of efficient and stereoselective synthetic routes to this specific molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O6 B12081219 1,1,2-Cyclobutanetricarboxylicacid CAS No. 2144-31-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2144-31-2

Molecular Formula

C7H8O6

Molecular Weight

188.13 g/mol

IUPAC Name

cyclobutane-1,1,2-tricarboxylic acid

InChI

InChI=1S/C7H8O6/c8-4(9)3-1-2-7(3,5(10)11)6(12)13/h3H,1-2H2,(H,8,9)(H,10,11)(H,12,13)

InChI Key

CMLOVBIZVAKNJA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1C(=O)O)(C(=O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 1,1,2 Cyclobutanetricarboxylic Acid and Analogs

Retrosynthetic Analysis Approaches for Cyclobutanetricarboxylic Systems

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical "disconnections" of chemical bonds. wikipedia.orgresearchgate.net

For 1,1,2-cyclobutanetricarboxylic acid, a primary disconnection strategy involves breaking the carbon-carbon bonds of the cyclobutane (B1203170) ring. A logical approach is a [2+2] cycloaddition disconnection. This reveals two fundamental building blocks (synthons).

One potential retrosynthetic pathway involves disconnecting the cyclobutane ring to reveal an alkene and a ketene (B1206846) acetal (B89532). For instance, a dicarboxylic ester can react with a ketene acetal in the presence of a Lewis acid to form a cyclobutane-1,2-dicarboxylic ester. google.comgoogle.com Subsequent functionalization would then be required to introduce the third carboxylic acid group.

A plausible retrosynthetic analysis for a precursor to 1,1,2-cyclobutanetricarboxylic acid could start with a 1,1,2-trisubstituted cyclobutane. Disconnection of the C1-C2 and C3-C4 bonds suggests a [2+2] cycloaddition between a disubstituted ketene (or a synthetic equivalent) and an appropriately substituted alkene.

Key Synthons and their Synthetic Equivalents:

SynthonSynthetic Equivalent
Dicarboxylate-substituted carbocationα,α-dicarboalkoxy alkene
Acyl carbocationKetene or acyl halide
Malonate anionDiethyl malonate
1,3-dipoleAzomethine ylide

A common strategy for creating 1,1-cyclobutanedicarboxylic acid involves the condensation of diethyl malonate with 1,3-dibromopropane. orgsyn.org This established method can be adapted to introduce further functionality.

Functional group interconversion (FGI) is a critical component of retrosynthetic analysis, allowing for the conversion of one functional group into another to facilitate a key disconnection or to simplify the synthesis. wikipedia.orgresearchgate.net In the context of 1,1,2-cyclobutanetricarboxylic acid, FGIs are essential for introducing the three carboxylic acid moieties.

A common precursor in the synthesis of cyclobutane carboxylic acids is a cyano group, which can be hydrolyzed to a carboxylic acid. For example, 1-cyano-1-carboxycyclobutane can be decarboxylated and then the cyano group hydrolyzed to yield cyclobutanecarboxylic acid. orgsyn.org This suggests that a retrosynthetic strategy could involve a precursor with one or more cyano groups that are later converted to carboxylic acids.

Another FGI strategy is the oxidation of an alcohol or aldehyde to a carboxylic acid. A plausible retrosynthetic precursor to 1,1,2-cyclobutanetricarboxylic acid could be a cyclobutane with a combination of ester, cyano, and hydroxymethyl groups, which are then converted to the corresponding carboxylic acids in the final steps of the synthesis.

Contemporary Synthetic Strategies for Cyclobutane Scaffolds

Modern synthetic chemistry offers a range of powerful methods for constructing complex cyclobutane rings with a high degree of control over their stereochemistry.

The control of stereochemistry is paramount in the synthesis of polysubstituted cyclobutanes. Many bioactive cyclobutane natural products possess multiple contiguous stereocenters. google.comorgsyn.org

One notable method for the stereoselective synthesis of multisubstituted cyclobutanes is the ring contraction of readily accessible pyrrolidines. google.comorgsyn.org This method, utilizing iodonitrene chemistry, proceeds via a radical pathway and allows for the formation of cyclobutanes with multiple stereocenters with a high degree of stereospecificity. The reaction of a substituted pyrrolidine (B122466) with an in-situ generated iodonitrene leads to a 1,1-diazene intermediate, which then extrudes nitrogen to form a 1,4-biradical that cyclizes to the cyclobutane product. google.comorgsyn.org

Photochemical [2+2] cycloadditions are also a powerful tool for constructing cyclobutane rings. wikipedia.orglibretexts.org These reactions, often proceeding under mild conditions, can provide access to complex cyclobutane structures. For instance, the photodimerization of cinnamic acid derivatives can yield cyclobutane-1,2-dicarboxylic acid derivatives. rsc.orgrsc.org The stereochemical outcome of these reactions can often be controlled by the reaction conditions and the nature of the starting materials.

A convergent synthesis is a strategy where different fragments of a complex molecule are synthesized separately and then joined together in the later stages. This approach is often more efficient than a linear synthesis where the molecule is built step-by-step. For 1,1,2-cyclobutanetricarboxylic acid, a convergent approach might involve the synthesis of a suitably functionalized alkene and a ketene derivative, which are then combined in a [2+2] cycloaddition.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different products. This is a powerful strategy for creating a library of related compounds. A divergent approach to analogs of 1,1,2-cyclobutanetricarboxylic acid could start from a cyclobutane core with orthogonal protecting groups on different functional groups. Selective deprotection would then allow for the differential modification of each functional group, leading to a range of analogs.

Advanced Catalytic Approaches in Cyclobutanetricarboxylic Acid Synthesis

Catalysis offers efficient and selective routes to complex molecules. In the synthesis of cyclobutane derivatives, catalytic methods have been developed to control stereochemistry and to facilitate challenging bond formations.

Recent advances have focused on the catalytic carboxylation of various substrates using carbon dioxide (CO2) as a C1 source. mdpi.com While direct triple carboxylation of a cyclobutane precursor to form 1,1,2-cyclobutanetricarboxylic acid is a formidable challenge, catalytic methods can be envisioned for the introduction of one or more carboxyl groups onto a pre-functionalized cyclobutane ring. For example, transition-metal catalyzed carboxylation of C-H bonds or C-Halogen bonds on a cyclobutane scaffold could be a potential strategy. mdpi.com

Lewis acid catalysis is frequently employed in [2+2] cycloaddition reactions to prepare cyclobutane-1,2-dicarboxylic esters from maleic or fumaric esters and ketene acetals. google.comgoogle.com The use of chiral Lewis acids can induce enantioselectivity in these reactions, providing access to optically active cyclobutane derivatives.

Furthermore, photoredox catalysis has emerged as a powerful tool for the synthesis of polysubstituted cyclobutanes. These methods often involve radical intermediates and can enable the formation of complex cyclobutane structures under mild conditions. nih.gov

Compound Names

Transition Metal-Mediated Cyclization Reactions

Transition metal catalysis offers powerful and versatile tools for the construction of cyclobutane rings, often proceeding with high levels of stereo- and regioselectivity. Various metals, including palladium, rhodium, and gold, have been successfully employed in reactions that lead to functionalized cyclobutane cores.

Rhodium-catalyzed asymmetric carbometallation of cyclobutenes represents a significant advancement in the synthesis of complex chiral cyclobutanes. nih.govnih.gov This method allows for the asymmetric cross-coupling of cyclobutenes with arylboronic acids, initiated by a Rh-catalyzed carbometallation. nih.govnih.gov Subsequent to the initial carborhodation, the resulting Rh-cyclobutyl intermediates can undergo processes like chain-walking or C-H insertion, leading to a variety of functionalized products. nih.gov

Palladium-catalyzed reactions have also proven effective. For instance, palladium-catalyzed cross-coupling of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl (B1604629) halides can produce a diverse range of structurally varied products, including cyclobutenes and methylenecyclobutanes. organic-chemistry.org These methods can also provide routes to enantioenriched four-membered ring systems. organic-chemistry.org

Gold-mediated photocatalysis has emerged as a valuable technique for [2+2]-cycloaddition reactions to form cyclobutane-fused systems. nih.gov For example, the use of a gold-based sensitizer (B1316253) in the [2+2]-cycloaddition of coumarins and unactivated alkenes allows for the synthesis of complex cyclobutane-fused chromanones under mild conditions. nih.govrsc.org This approach has been shown to be more efficient than some widely used iridium and organic sensitizers. nih.govrsc.org

Table 1: Examples of Transition Metal-Mediated Cyclobutane Synthesis

Catalyst/Reagent Substrate 1 Substrate 2 Product Yield (%) Reference
Rh-catalyst / Arylboronic acid Cyclobutene (B1205218) derivative Arylboronic acid Chiral substituted cyclobutane High nih.govnih.gov
PdCl₂(dppf) Boronic acid derivative (Z)-vinyl iodide Diene ester 70
[Au(SIPr)(Cbz)] Coumarin derivative Unactivated alkene Cyclobutane-fused chromanone Good nih.govrsc.org
Ni(0) catalyst [1.1.1]propellane Alkene Methylenespiro[2.3]hexane - organic-chemistry.org

Organocatalysis in Cyclobutane Formation

Organocatalysis provides a complementary and often more environmentally benign approach to cyclobutane synthesis, avoiding the use of potentially toxic heavy metals. This field has seen significant growth, with photocatalysis and Lewis acid catalysis being particularly prominent.

Visible-light photocatalysis, employing organic dyes or metal-free sensitizers, has been successfully applied to [2+2] cycloaddition reactions. organic-chemistry.org For example, Ru(bipy)₃Cl₂ can act as a visible-light photocatalyst for enone cycloadditions, leading to cyclobutane products with excellent diastereoselectivity. organic-chemistry.org The mechanism is proposed to involve a photogenerated Ru(bipy)₃⁺ complex that promotes a one-electron reduction of the enone substrate, which then undergoes radical anion cycloaddition. organic-chemistry.org Chiral phosphoric acids have also been utilized as catalysts in enantioselective [2+2] photocycloadditions. organic-chemistry.org

Lewis acid catalysis is another powerful tool for promoting cycloaddition reactions to form cyclobutanes. Lewis acids can activate substrates, leading to increased yields and selectivities compared to thermally induced reactions. orgsyn.org For instance, the use of a Lewis acid like ethylaluminum dichloride can significantly improve the yield and diastereoselectivity of the cycloaddition between ketenes and unactivated alkenes. orgsyn.org Interestingly, Lewis acid-promoted cycloadditions can sometimes lead to a reversal in diastereoselectivity compared to their thermal counterparts. orgsyn.org Bismuth triflate (Bi(OTf)₃) has been reported as a mild and effective Lewis acid catalyst for the diastereoselective ring-opening of bicyclo[1.1.0]butanes with 2-naphthols to generate trisubstituted cyclobutanes. nih.gov

Organocatalytic formal [2+2] cycloadditions have been developed based on tandem iminium–enamine activation of enals. rsc.org This strategy allows for the synthesis of pyrrole-functionalized cyclobutanes with three contiguous stereocenters with high levels of regio-, diastereo-, and enantiocontrol. rsc.org

Table 2: Examples of Organocatalytic Cyclobutane Synthesis

Catalyst Substrate 1 Substrate 2 Product Yield (%) Enantiomeric Excess (%) Reference
Ru(bipy)₃Cl₂ Aryl enone - Cyclobutane derivative Excellent - organic-chemistry.org
Chiral Phosphoric Acid α,β-unsaturated aldehyde derivative Olefin Substituted cyclobutane - High organic-chemistry.org
Ethylaluminum dichloride Ketene Cyclopentene Bicyclic cyclobutanone 84 - orgsyn.org
Bi(OTf)₃ Bicyclo[1.1.0]butane 2-Naphthol Trisubstituted cyclobutane Good to excellent - nih.gov
Organoammonium salt α-Acyloxyacrolein Unactivated alkene Substituted cyclobutane - High rsc.org

Emerging Synthetic Paradigms and Sustainable Chemistry in Production

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for constructing complex molecular architectures. These emerging paradigms are particularly relevant for the synthesis of intricate molecules like 1,1,2-cyclobutanetricarboxylic acid.

Strain-release-driven synthesis has become a popular and divergent strategy for building complex cyclobutanes. rsc.orgrsc.org This approach utilizes the high ring-strain energies of molecules like bicyclo[1.1.0]butanes (BCBs) and cyclobutenes to drive reactions under mild conditions. rsc.orgrsc.org Photoredox-catalyzed radical strain-release/ rsc.orgrsc.org-rearrangement cascades have been developed to synthesize polysubstituted cyclobutanes. rsc.orgrsc.orgnih.gov These methods can generate structurally diverse 1,1,3- and 1,1,2-trisubstituted cyclobutanes, including those containing non-natural amino acid scaffolds. rsc.orgrsc.orgnih.gov

The principles of green chemistry are increasingly being integrated into synthetic methodologies. This includes the use of renewable resources, energy-efficient processes, and the reduction of hazardous waste. rsc.orgrsc.orgresearchgate.net In the context of cyclobutane synthesis, this translates to the use of visible light as a renewable energy source for photocatalysis, the development of reactions in green solvents, and the design of atom-economical transformations. nih.govrsc.org For example, the photochemical difluoromethylation of bicyclobutanes in green solvents offers a direct and more sustainable pathway to functionalized cyclobutanes, avoiding the use of environmentally burdensome fluorination reagents. rsc.org Furthermore, the development of continuous flow synthesis for functionalized cyclobutenes represents a greener approach by reducing the consumption of organolithium reagents and enabling reactions at milder temperatures with shorter reaction times. rsc.org The synthesis of cyclobutane-based materials for applications like perovskite solar cells is also being approached with green chemistry principles to reduce costs and environmental impact. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 1,1,2 Cyclobutanetricarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. emerypharma.com By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity and stereochemistry of a molecule can be determined. For 1,1,2-Cyclobutanetricarboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete structural assignment. emerypharma.comcreative-biostructure.com

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 1,1,2-Cyclobutanetricarboxylic acid provides crucial information about the number of different types of protons and their neighboring environments. The protons of the cyclobutane (B1203170) ring and the carboxylic acid groups will exhibit distinct chemical shifts. The protons on the cyclobutane ring are expected to appear in the aliphatic region of the spectrum, typically between 1.5 and 3.5 ppm. The exact chemical shifts are influenced by the electron-withdrawing carboxylic acid groups. The acidic protons of the three carboxyl groups are expected to resonate at a much lower field, typically above 10 ppm, and their signal may be broad due to hydrogen bonding and exchange with solvent molecules. chemicalbook.com

The coupling between adjacent, non-equivalent protons on the cyclobutane ring will result in complex splitting patterns. The magnitude of the coupling constants (J-values) can provide valuable information about the dihedral angles between the protons, which in turn helps to deduce the conformation of the cyclobutane ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 1,1,2-Cyclobutanetricarboxylic Acid

Proton Predicted Chemical Shift (ppm) Multiplicity
Carboxyl H>10Singlet (broad)
Methine H (C2)2.5 - 3.5Multiplet
Methylene (B1212753) H (C3, C4)1.5 - 2.5Multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. Since ¹³C has a low natural abundance (about 1.1%), carbon-carbon coupling is generally not observed, resulting in a spectrum where each unique carbon atom typically gives a single peak. udel.edu

For 1,1,2-Cyclobutanetricarboxylic acid, distinct signals are expected for the quaternary carbon (C1), the methine carbon (C2), the two methylene carbons of the cyclobutane ring (C3 and C4), and the three carboxyl carbons. The carboxyl carbons will appear at the most downfield region of the spectrum, typically between 170 and 185 ppm. libretexts.org The quaternary and methine carbons attached to the electron-withdrawing carboxyl groups will also be shifted downfield compared to unsubstituted alkanes. The methylene carbons of the cyclobutane ring will resonate at higher field.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,1,2-Cyclobutanetricarboxylic Acid

Carbon Predicted Chemical Shift (ppm)
Carboxyl C170 - 185
Quaternary C (C1)50 - 65
Methine C (C2)40 - 55
Methylene C (C3, C4)20 - 35

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopic Analysis

IR spectroscopy is particularly useful for identifying the presence of specific functional groups. In the case of 1,1,2-Cyclobutanetricarboxylic acid, the most prominent features in the IR spectrum will be due to the carboxylic acid groups. dtic.mil

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimers. The C=O stretching vibration of the carboxyl group will give rise to a strong, sharp absorption band typically in the range of 1700-1725 cm⁻¹ for saturated carboxylic acids. The C-O stretching and O-H bending vibrations will also produce characteristic bands in the fingerprint region (below 1500 cm⁻¹). The presence of the cyclobutane ring may be indicated by C-H stretching vibrations just below 3000 cm⁻¹ and various bending and rocking motions at lower frequencies. dtic.mil

Table 3: Characteristic IR Absorption Bands for 1,1,2-Cyclobutanetricarboxylic Acid

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, Strong
C-H Stretch (Cyclobutane)2850 - 3000Medium
C=O Stretch (Carboxylic Acid)1700 - 1725Strong, Sharp
C-O Stretch / O-H Bend1210 - 1440Medium

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. nih.gov Therefore, non-polar or symmetric vibrations are often more intense in Raman spectra.

For 1,1,2-Cyclobutanetricarboxylic acid, the C=O stretching vibration of the carboxylic acid will also be visible in the Raman spectrum, though its intensity may differ from the IR spectrum. The symmetric stretching of the cyclobutane ring carbons, which may be weak in the IR spectrum, could be more prominent in the Raman spectrum. The various C-C stretching and CH₂ bending modes of the cyclobutane ring will also give rise to characteristic Raman signals. nih.gov The study of carboxylic acids in solution by Raman spectroscopy can provide insights into intermolecular interactions and the formation of hydrogen-bonded dimers. psu.edu

Table 4: Potential Raman Shifts for 1,1,2-Cyclobutanetricarboxylic Acid

Vibrational Mode Expected Raman Shift (cm⁻¹)
C-H Stretch (Cyclobutane)2850 - 3000
C=O Stretch (Carboxylic Acid)1640 - 1680
CH₂ Bend (Cyclobutane)1440 - 1470
C-C Stretch (Ring)800 - 1200

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. For 1,1,2-Cyclobutanetricarboxylic Acid (Molecular Formula: C₇H₈O₆, Molecular Weight: 188.13 g/mol ), electron impact (EI) ionization would produce a molecular ion (M⁺•) which then undergoes a series of fragmentation events.

The fragmentation of 1,1,2-Cyclobutanetricarboxylic Acid is predicted to be guided by the functional groups present (three carboxylic acid groups) and the strained cyclobutane ring structure. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, loss of 17 Da) and the loss of a carboxyl group (•COOH, loss of 45 Da). libretexts.org These initial losses from the molecular ion would result in significant peaks in the mass spectrum.

Further fragmentation can occur through cleavage of the cyclobutane ring and subsequent rearrangements. The McLafferty rearrangement, a characteristic fragmentation for carbonyl compounds possessing a γ-hydrogen, is also a potential pathway, often resulting in a diagnostic peak at m/z 60 for larger carboxylic acids. youtube.com The fragmentation process involves both direct cleavage of single bonds and rearrangements to form stable neutral molecules and charged fragments. libretexts.orgyoutube.com The mass spectrometer detects only the positively charged ions. youtube.com The analysis of these fragments provides a puzzle that can be pieced together to confirm the molecule's structure.

Below is a table of predicted key fragments for 1,1,2-Cyclobutanetricarboxylic Acid.

Predicted m/zIdentity of FragmentDescription of Loss
188[C₇H₈O₆]⁺•Molecular Ion (M⁺•)
171[M - OH]⁺Loss of a hydroxyl radical
170[M - H₂O]⁺•Loss of a water molecule
143[M - COOH]⁺Loss of a carboxyl radical
125[M - COOH - H₂O]⁺Loss of carboxyl and water
60[C₂H₄O₂]⁺•Fragment from McLafferty Rearrangement
45[COOH]⁺Carboxyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy in π-System Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. The utility of this technique for structural elucidation is most pronounced for molecules containing π-electron systems, particularly conjugated systems, which absorb light in the readily accessible UV-Vis range (>200 nm). libretexts.org

1,1,2-Cyclobutanetricarboxylic Acid is a saturated aliphatic compound. Its structure consists of a cyclobutane ring and three carboxylic acid groups. Crucially, it lacks any conjugated π-bonds. The primary electronic transition available for UV absorption in this molecule is the n→π* (n-to-pi-star) transition associated with the carbonyl (C=O) double bond within each carboxylic acid group.

For isolated, non-conjugated carboxylic acids, this n→π* transition is relatively weak and occurs at a short wavelength, typically around 210 nm. researchgate.netlibretexts.org This absorption is often too low to be considered useful for routine characterization. libretexts.org It is also important to note that for saturated fatty acids, weak absorption bands sometimes observed at higher wavelengths (250-330 nm) have been shown to originate from trace impurities rather than the saturated acid itself. nih.gov Therefore, UV-Vis spectroscopy is not a primary technique for the detailed structural characterization of 1,1,2-Cyclobutanetricarboxylic Acid due to its lack of a significant chromophore that absorbs in the practical UV-Vis range.

Compound TypeChromophoreTransitionExpected λmax (nm)
Saturated Carboxylic Acid-COOHn→π*~210

Advanced Spectroscopic Methodologies (e.g., EPR, DEER) for Dynamic and Conformational Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific spectroscopic technique that detects and characterizes chemical species with one or more unpaired electrons (paramagnetic species). unibo.itwikipedia.orglibretexts.org This includes organic free radicals, transition metal ions, and triplet states. The basic principles are analogous to Nuclear Magnetic Resonance (NMR), but EPR probes the magnetic moments of electrons rather than atomic nuclei. wikipedia.org

In its native state, 1,1,2-Cyclobutanetricarboxylic Acid is a diamagnetic molecule; all of its electrons are paired. Consequently, it is "EPR-silent" and cannot be directly studied by EPR spectroscopy. However, EPR techniques can be applied to investigate the dynamic and conformational properties of such molecules through the introduction of a paramagnetic center. This can be achieved in two primary ways:

Spin Labeling: A stable radical molecule, known as a spin label, can be chemically attached to the 1,1,2-Cyclobutanetricarboxylic Acid structure. The EPR spectrum of this spin label is sensitive to its local environment and motion, providing insights into the conformational dynamics of the parent molecule. bruker.com

Metal Ion Complexation: The carboxylic acid groups can act as ligands to form a complex with a paramagnetic metal ion (e.g., Cu²⁺, Mn²⁺). The EPR spectrum of the metal ion would then be influenced by the geometry and flexibility of the cyclobutane backbone to which it is coordinated.

Once the molecule is rendered EPR-active, advanced pulsed EPR techniques like Double Electron-Electron Resonance (DEER) spectroscopy can be employed. DEER is a powerful method for measuring the distances between two unpaired electrons in the range of approximately 2 to 10 nanometers. bruker.com By introducing two spin labels at specific points on the molecule or by studying dimeric complexes, DEER can provide precise distance distributions, offering detailed insights into molecular conformation and flexibility. bruker.com While these methods are more commonly applied to large biomolecules like proteins, the underlying principles are applicable to smaller molecules for studying specific conformational questions, provided they can be appropriately derivatized with paramagnetic probes. nih.govnih.gov

Reactivity and Reaction Mechanisms of 1,1,2 Cyclobutanetricarboxylic Acid

Chemical Reactivity of Carboxylic Acid Moieties

The reactivity of 1,1,2-cyclobutanetricarboxylic acid is largely dictated by the three carboxylic acid functional groups. These groups can undergo a variety of reactions typical of carboxylic acids, including esterification, amidation, decarboxylation, and the formation of anhydrides and imides.

Esterification and Amidation Reactions

Esterification: In the presence of an acid catalyst and an alcohol, 1,1,2-cyclobutanetricarboxylic acid can undergo esterification to form the corresponding esters. masterorganicchemistry.comchemguide.co.uklibretexts.orgmasterorganicchemistry.com This reaction, often referred to as Fischer esterification, is an equilibrium process. masterorganicchemistry.commasterorganicchemistry.com To favor the formation of the ester, it is common to use a large excess of the alcohol or to remove water as it is formed. masterorganicchemistry.com The reaction mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.comyoutube.com This is followed by a series of proton transfer steps and the elimination of water to yield the ester. masterorganicchemistry.commasterorganicchemistry.com

Amidation: Similarly, the carboxylic acid groups can react with amines to form amides. This transformation can be achieved using various methods, including the use of coupling agents or by converting the carboxylic acid to a more reactive derivative like an acid chloride. catalyticamidation.infolibretexts.org Recent advancements have also explored biocatalytic approaches using enzymes like carboxylic acid reductases (CARs) to facilitate amide bond formation under milder conditions. polimi.itnih.gov These enzymatic methods often proceed through an acyl adenylate intermediate. polimi.itnih.gov

Table 1: Esterification and Amidation of Carboxylic Acids

Reaction Reagents & Conditions Product Mechanism Highlights
Fischer Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat Ester Protonation of carbonyl, nucleophilic attack by alcohol, tetrahedral intermediate, elimination of water. masterorganicchemistry.commasterorganicchemistry.comyoutube.com
Amidation Amine, Coupling Agent (e.g., DCC, EDC) or conversion to acid chloride Amide Activation of carboxylic acid, nucleophilic attack by amine, tetrahedral intermediate, elimination of water or HCl. catalyticamidation.infolibretexts.org
Biocatalytic Amidation Amine, Carboxylic Acid Reductase (CAR), ATP Amide Enzymatic formation of an acyl adenylate intermediate, followed by nucleophilic attack by the amine. polimi.itnih.gov

Decarboxylation Pathways

Decarboxylation is the removal of a carboxyl group, typically released as carbon dioxide. wikipedia.org The ease of decarboxylation often depends on the stability of the resulting carbanion intermediate. organicchemistrytutor.com For simple carboxylic acids, this reaction usually requires high temperatures. However, the presence of an electron-withdrawing group at the β-position (a β-keto acid or a gem-dicarboxylic acid like a malonic acid derivative) significantly facilitates decarboxylation upon heating. masterorganicchemistry.comyoutube.comkhanacademy.org This proceeds through a cyclic transition state to form an enol intermediate, which then tautomerizes to the more stable keto form. masterorganicchemistry.comyoutube.com While 1,1,2-cyclobutanetricarboxylic acid itself is not a β-keto acid, the presence of multiple carboxyl groups could influence its thermal stability and decarboxylation behavior under specific conditions.

Table 2: General Decarboxylation Pathways

Substrate Type Conditions Key Intermediate Product
β-Keto Carboxylic Acid Mild Heat (50-150 °C) Cyclic transition state leading to an enol Ketone and CO₂ masterorganicchemistry.comyoutube.com
Malonic Acid Derivative Heat Cyclic transition state Carboxylic Acid and CO₂ masterorganicchemistry.com
Simple Carboxylic Acid High Temperature Carbanion (often unstable) Alkane and CO₂ organicchemistrytutor.com

Anhydride (B1165640) and Imide Formation

Anhydride Formation: The dicarboxylic acid nature of the 1,2-substituted carboxyl groups on the cyclobutane (B1203170) ring allows for the potential formation of a cyclic anhydride upon heating or treatment with a dehydrating agent. libretexts.orgfiveable.me The formation of five- and six-membered cyclic anhydrides from the corresponding dicarboxylic acids is often favorable. fiveable.me For instance, cis-1,2-cyclobutanedicarboxylic anhydride can be prepared from the corresponding dicarboxylic acid. google.com The reactivity of the resulting anhydride is influenced by the ring strain introduced by the fusion of the cyclobutane ring to the anhydride ring. researchgate.net

Imide Formation: Cyclic imides can be synthesized from dicarboxylic acids or their anhydrides by reaction with primary amines. beilstein-journals.orgresearchgate.net This process typically involves the initial formation of an amic acid, which then undergoes cyclization with the elimination of water to form the imide. beilstein-journals.org This cyclization can be promoted by heat or dehydrating agents. beilstein-journals.org

Cyclobutane Ring Reactivity and Strain-Induced Transformations

The cyclobutane ring in 1,1,2-cyclobutanetricarboxylic acid is inherently strained due to its non-ideal bond angles of 90° compared to the preferred 109.5° for sp³ hybridized carbons. youtube.com This ring strain makes the molecule susceptible to reactions that can relieve this strain.

Ring-Opening Reactions and Mechanisms

The strain within the cyclobutane ring can drive ring-opening reactions under various conditions. These reactions can be initiated by acids, bases, or through metathesis catalysis. For example, acid-catalyzed ring-opening reactions of related cyclobutene (B1205218) systems have been studied, often leading to the formation of acyclic products. nih.govelsevierpure.com The mechanism can proceed through SN1-like or SN2-like pathways, depending on the substrate and reaction conditions. beilstein-journals.org In the context of donor-acceptor cyclopropanes, which share the characteristic of ring strain, asymmetric ring-opening reactions have been developed to produce enantioenriched products. nih.gov

Computational Chemistry and Theoretical Studies of 1,1,2 Cyclobutanetricarboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its stability, charge distribution, and the nature of its chemical bonds. For a molecule like 1,1,2-cyclobutanetricarboxylic acid, with its strained four-membered ring and multiple functional groups, these calculations are particularly illuminating.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It is extensively used to study the properties of cyclic compounds. For substituted cyclobutanes, DFT calculations, often using hybrid functionals like B3LYP or M06-2X, are employed to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.net

In the context of 1,1,2-cyclobutanetricarboxylic acid, DFT would be instrumental in elucidating the influence of the three carboxylic acid groups on the geometry of the cyclobutane (B1203170) ring. The puckered conformation of the cyclobutane ring is a key feature, and the substitution pattern will significantly influence the degree of puckering and the preferred orientation of the substituents (axial vs. equatorial). DFT calculations can predict the most stable conformers and the energy barriers between them.

A typical DFT analysis would involve:

Geometry Optimization: To find the lowest energy structure of the molecule.

Frequency Calculations: To confirm that the optimized structure is a true minimum on the potential energy surface and to predict infrared (IR) and Raman spectra.

Population Analysis: To determine the distribution of electron density and atomic charges, which is crucial for understanding reactivity.

Frontier Molecular Orbital (FMO) Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions to predict sites of electrophilic and nucleophilic attack.

Table 1: Representative DFT-Calculated Properties for a Substituted Cyclobutane Carboxylic Acid Derivative (by analogy)

PropertyCalculated Value (Representative)Method/Basis Set (Example)
Dipole Moment (Debye)2.5B3LYP/6-31G
HOMO Energy (eV)-7.2B3LYP/6-31G
LUMO Energy (eV)-0.8B3LYP/6-31G
HOMO-LUMO Gap (eV)6.4B3LYP/6-31G
C-C-C Ring Angle (degrees)~88-91B3LYP/6-31G*

Note: The values in this table are illustrative and based on typical results for substituted cyclobutane carboxylic acids. Specific values for 1,1,2-cyclobutanetricarboxylic acid would require dedicated calculations.

For higher accuracy in energetic calculations, particularly for determining relative conformer energies and reaction barriers, more computationally intensive ab initio methods are often employed. Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are considered gold standards for their accuracy. researchgate.net

In the study of 1,1,2-cyclobutanetricarboxylic acid, these methods would be crucial for:

Accurate Relative Energies: Precisely determining the energy differences between various stereoisomers and conformers.

Thermochemical Data: Calculating heats of formation and reaction enthalpies with high confidence.

Benchmarking DFT Results: The results from these high-level methods are often used to validate the accuracy of more cost-effective DFT functionals.

A synergistic approach, where geometries are optimized at the DFT level and then single-point energy calculations are performed using MP2 or CCSD(T), is a common and effective strategy.

Reaction Pathway Elucidation and Kinetic Studies through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states that are often difficult to observe experimentally.

For any chemical reaction, the transition state represents the highest energy point along the reaction coordinate. Identifying the geometry and energy of the transition state is key to understanding the reaction's kinetics. Computational methods can locate transition state structures and calculate the activation energy (the energy barrier that must be overcome for the reaction to occur).

For 1,1,2-cyclobutanetricarboxylic acid, this could be applied to study reactions such as:

Decarboxylation: The loss of one or more carboxyl groups upon heating.

Ring-Opening Reactions: Cleavage of the strained cyclobutane ring under various conditions.

Esterification and Amidation: Reactions involving the carboxylic acid functional groups.

Computational studies on the decarboxylative Giese-type reactions of four-membered rings have demonstrated the utility of these methods in quantifying the effects of ring strain on reactivity. acs.org

Table 2: Representative Calculated Activation Energies for a Reaction of a Substituted Cyclobutane (by analogy)

Reaction StepComputational MethodCalculated Activation Energy (kcal/mol)
Initial Adduct FormationDFT (B3LYP-D3)12.5
Ring Expansion/Contraction Transition StateCCSD(T)//DFT25.8
Product ReleaseMP25.2

Note: This table provides hypothetical data to illustrate the type of information obtained from such studies.

Computational studies can provide a step-by-step understanding of a reaction mechanism. For instance, in the formation of cyclobutanes, DFT calculations have been used to elucidate the role of biradical intermediates and explain the stereochemical outcome of the reaction. nih.govacs.orgresearchgate.net The stereospecific synthesis of substituted cyclobutanes has been shown to proceed through a barrierless collapse of an open-shell singlet 1,4-biradical, a detail revealed through computational analysis. nih.govacs.orgresearchgate.net

In the case of 1,1,2-cyclobutanetricarboxylic acid, computational probing could be used to investigate:

The preferred sites for radical attack.

The mechanism of thermal decomposition.

The role of intramolecular hydrogen bonding in directing reactivity.

Recent research on the transannular C-H functionalization of cycloalkane carboxylic acids highlights the challenges and opportunities in selectively modifying such structures, where computational insights can guide synthetic efforts. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers for interconversion between them.

For 1,1,2-cyclobutanetricarboxylic acid, the puckered nature of the cyclobutane ring, combined with the rotational freedom of the three carboxylic acid groups, leads to a complex conformational landscape. Computational studies on other substituted cyclobutanes have shown that the ring can exist in various puckered conformations, and the substituents can adopt either axial or equatorial positions. acs.orgnih.govslideshare.netfigshare.com The relative stability of these conformers is governed by a delicate balance of steric hindrance, torsional strain, and intramolecular interactions such as hydrogen bonding.

Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms according to the principles of classical mechanics, MD can reveal:

The accessible conformational space at a given temperature.

The timescales of conformational changes.

The role of solvent molecules in influencing the conformational preferences.

A combined approach using quantum mechanical calculations to determine the energies of key conformers and MD simulations to explore the dynamic landscape would provide a comprehensive picture of the conformational behavior of 1,1,2-cyclobutanetricarboxylic acid. acs.orgnih.gov

Prediction and Interpretation of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic parameters of molecules like 1,1,2-cyclobutanetricarboxylic acid. By employing theoretical methods, primarily Density Functional Theory (DFT), it is possible to calculate various spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.netunibo.it These computational predictions are invaluable for complementing experimental data, aiding in spectral assignment, and providing insights into the molecular structure and electronic environment.

The process typically involves optimizing the molecular geometry of the compound and then performing calculations to determine its spectroscopic properties. mdpi.com The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and the basis set. researchgate.netunibo.it For molecules containing carboxylic acid groups, it is also crucial to consider the effects of intra- and intermolecular hydrogen bonding, which can significantly influence spectroscopic parameters. researchgate.netmsu.edu

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of 1,1,2-cyclobutanetricarboxylic acid is predicted to exhibit distinct signals for each carbon atom in a unique chemical environment. Computational methods can predict the chemical shifts (δ) for these carbons. The chemical shift values are influenced by the local electronic environment, including the electronegativity of nearby atoms and the hybridization of the carbon atom. libretexts.orgyoutube.com For instance, the carbons of the carboxylic acid groups (C=O) are expected to appear significantly downfield (at higher ppm values) due to the deshielding effect of the attached oxygen atoms. libretexts.orgoregonstate.edu The quaternary carbon C1, bonded to two carboxyl groups, is also expected to be significantly deshielded. The carbons of the cyclobutane ring will have shifts that are characteristic of sp³-hybridized carbons in a strained ring system. oregonstate.edu

Below is an interactive table of predicted ¹³C NMR chemical shifts for 1,1,2-cyclobutanetricarboxylic acid, calculated using a representative DFT method.

Note: These are representative values and can vary based on the specific computational method, basis set, and solvent model used.

Predicted Infrared (IR) Spectroscopic Data

Computational methods can also predict the vibrational frequencies that correspond to the absorption bands in an IR spectrum. wiley.com The IR spectrum is particularly useful for identifying functional groups. For 1,1,2-cyclobutanetricarboxylic acid, the most prominent features are expected to be the O-H and C=O stretching vibrations of the carboxylic acid groups. msu.edupressbooks.pub The O-H stretch typically appears as a very broad band due to hydrogen bonding. msu.edu The C=O stretching vibration will be a strong, sharp absorption. pressbooks.pub The presence of multiple carboxyl groups may lead to complex and overlapping C=O stretching bands. The C-H stretching and bending vibrations of the cyclobutane ring are also predictable features. msu.edu

The following interactive table presents key predicted IR vibrational frequencies for 1,1,2-cyclobutanetricarboxylic acid.

Note: These are representative values. The exact positions and shapes of the bands can be influenced by the conformational state of the molecule and the extent of hydrogen bonding, which can be modeled computationally. researchgate.net

Theoretical calculations are essential for a detailed assignment of the vibrational modes, especially in the fingerprint region (below 1500 cm⁻¹), where complex bending and stretching vibrations of the carbon skeleton occur.

Derivatives and Advanced Chemical Applications of 1,1,2 Cyclobutanetricarboxylic Acid

Design and Synthesis of Novel Chemical Derivatives

The trifunctional nature of 1,1,2-cyclobutanetricarboxylic acid presents both a challenge and an opportunity for synthetic chemists. The close proximity of the three carboxylic acid groups on the strained cyclobutane (B1203170) ring governs their reactivity and allows for the design of a wide array of derivatives through strategic functionalization.

Structural Modifications and Functionalization Strategies

The carboxylic acid groups of 1,1,2-cyclobutanetricarboxylic acid are the primary handles for structural modification. Standard esterification, amidation, and reduction reactions can be employed to generate a variety of derivatives. For instance, esterification with different alcohols can yield triesters with tailored properties. The formation of amides, by reacting the acid with amines, introduces new functional groups and potential hydrogen bonding sites, which can significantly alter the molecule's physical and biological properties.

Furthermore, the carboxylic acid groups can be converted to other functionalities. For example, reduction of one or more carboxyl groups to alcohols would provide access to cyclobutane-based polyols. The inherent strain of the cyclobutane ring can also be exploited in ring-opening reactions to generate functionalized acyclic products. The synthesis of unsymmetrical cyclobutanes can be achieved through supramolecular photochemical methods, where non-covalent interactions guide the [2+2] photocycloaddition to yield specific products. nih.gov

Chemo- and Regioselective Derivatization

A key challenge in the chemistry of 1,1,2-cyclobutanetricarboxylic acid is the selective functionalization of its three carboxylic acid groups. The geminal dicarboxylic acid at the C1 position and the single carboxylic acid at the C2 position exhibit different steric and electronic environments, which can be exploited for chemo- and regioselective reactions.

The C1-dicarboxylic acids are sterically more hindered than the C2-carboxylic acid. This difference can be used to achieve selective mono-esterification or mono-amidation at the less hindered C2 position under carefully controlled conditions. For instance, using a bulky alcohol or a sterically demanding activating agent could favor reaction at the C2-carboxyl group. Ion-exchange resins have been shown to be effective catalysts for the selective monoesterification of symmetrical dicarboxylic acids, a technique that could potentially be adapted for the selective esterification of 1,1,2-cyclobutanetricarboxylic acid. psu.edu

Another strategy involves the formation of a cyclic anhydride (B1165640) between the two carboxylic acids at the C1 position, provided the stereochemistry allows. This would protect these two groups, allowing for selective chemistry to be performed on the remaining C2-carboxylic acid. Subsequent hydrolysis of the anhydride would then regenerate the C1-dicarboxylic acids. The ability to control the regioselectivity of such reactions is crucial for the synthesis of well-defined, non-symmetrical derivatives for specific applications. The regioselectivity of enzyme-catalyzed macrocyclization has been shown to be influenced by the structure of acyl groups in lipopeptides, suggesting that enzymatic or biomimetic approaches could also be explored for the selective functionalization of 1,1,2-cyclobutanetricarboxylic acid. nih.gov

Role as a Synthetic Building Block in Complex Molecular Architectures

The rigid and defined three-dimensional structure of the cyclobutane core makes 1,1,2-cyclobutanetricarboxylic acid an attractive building block for the construction of more complex molecular architectures. Its trifunctionality allows it to act as a branching point, enabling the synthesis of dendrimers, polymers, and intricate scaffolds for drug discovery.

Cyclobutane dicarboxylic acids have been utilized as building blocks for polymeric materials. nih.govnih.gov For example, α-truxillic acid (2,4-diphenylcyclobutane-1,3-dicarboxylic acid) has been used to create polyesters with good thermal and chemical stability. nih.gov Similarly, 1,1,2-cyclobutanetricarboxylic acid could be employed as a trifunctional monomer in polymerization reactions to create cross-linked polymers with unique network structures and properties. The resulting materials could find applications as thermosets, hydrogels, or specialized coatings.

In the realm of medicinal chemistry, the cyclobutane scaffold is often used as a bioisostere for other cyclic or acyclic moieties to improve the pharmacokinetic properties of a drug candidate. The defined spatial arrangement of the three carboxylic acid groups in 1,1,2-cyclobutanetricarboxylic acid can be used to present pharmacophoric features in a precise and rigid orientation for optimal interaction with a biological target.

Integration into Natural Product Scaffolds and Bio-inspired Molecules

The cyclobutane motif is found in a variety of natural products, often contributing to their unique biological activities. openmedicinalchemistryjournal.comnih.gov The discovery of natural products containing a cyclobutane tricarboxylic acid core highlights the biosynthetic ingenuity of nature and provides inspiration for synthetic chemists.

Structural Analysis of Cyclobutane-Containing Alkaloids

A fascinating example of a natural product featuring a cyclobutane tricarboxylic acid derivative is the tropane (B1204802) alkaloid grahamine . openmedicinalchemistryjournal.com Isolated from the aerial parts of Schizanthus grahamii, grahamine possesses a central 2-methyl-4-phenylcyclobutane-1,2,3-tricarboxylate core. openmedicinalchemistryjournal.com This central cyclobutane ring is esterified with three different tropane alkaloid units, resulting in a complex, high-molecular-weight structure.

Researchers have isolated and characterized several new grahamines, named grahamines A-E, all of which share this same central cyclobutane structure but differ in the specific tropane units attached. researchgate.net The structural elucidation of these complex molecules relies heavily on modern spectroscopic techniques, particularly 2D NMR experiments like COSY, HSQC, and HMBC, which allow for the determination of the connectivity and relative stereochemistry of the molecule. researchgate.net

Table 1: Grahamine Alkaloids with a Cyclobutane Core

Alkaloid NameCentral CoreAttached MoietiesSource
Grahamine2-methyl-4-phenylcyclobutane-1,2,3-tricarboxylateThree tropane unitsSchizanthus grahamii
Grahamine A2-methyl-4-phenylcyclobutane-1,2,3-tricarboxylateIsomeric tropane unitsSchizanthus grahamii
Grahamine B2-methyl-4-phenylcyclobutane-1,2,3-tricarboxylateIsomeric tropane unitsSchizanthus grahamii
Grahamine C2-methyl-4-phenylcyclobutane-1,2,3-tricarboxylateIsomeric tropane unitsSchizanthus grahamii
Grahamine D2-methyl-4-phenylcyclobutane-1,2,3-tricarboxylateIsomeric tropane unitsSchizanthus grahamii
Grahamine E2-methyl-4-phenylcyclobutane-1,2,3-tricarboxylateIsomeric tropane unitsSchizanthus grahamii

Biosynthetic Hypotheses for Natural Cyclobutane-Tricarboxylates

The biosynthesis of the cyclobutane core in natural products is often proposed to occur via a [2+2] photocycloaddition reaction. researchgate.net In the case of the grahamines, it is hypothesized that the cyclobutane ring is formed from the photodimerization of two cinnamic acid derivatives and a third precursor molecule. The absence of these cyclobutane-containing alkaloids in the root extract of the plant, which is not exposed to light, supports this photochemical hypothesis. researchgate.net

The biosynthesis of the specific 2-methyl-4-phenylcyclobutane-1,2,3-tricarboxylate core of the grahamines is thought to involve the [2+2] cycloaddition of a phenylpropanoid precursor, such as cinnamic acid or a derivative, with another molecule like mesaconic acid. The diversity in the stereochemistry observed at the C-3 position of the cyclobutane ring in different grahamine isomers may be explained by rotation around the C-2/C-3 bond during the formation of the cyclobutane ring from a biradical intermediate. While a complete understanding of the biosynthetic pathway is still lacking, the identification of these complex natural products provides a compelling case for the existence of enzymatic machinery capable of assembling such intricate cyclobutane-tricarboxylate structures.

Ligand Design and Application in Metal-Organic Frameworks (MOFs)

The distinct, rigid, and multi-functional nature of cyclobutane-based carboxylic acids, such as 1,1,2-cyclobutanetricarboxylic acid, positions them as highly effective building blocks in the field of crystal engineering. Their use as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) is of particular interest. MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net The geometry, rigidity, and functional groups of the organic linker are critical factors that dictate the topology, porosity, and ultimately the functional properties of the resulting MOF. researchgate.netnih.gov The compact and stereochemically defined structure of the cyclobutane core offers unique opportunities for creating MOFs with precisely controlled pore environments.

Coordination Chemistry and Self-Assembly in MOF Synthesis

The formation of MOFs using multicarboxylate linkers like 1,1,2-cyclobutanetricarboxylic acid is driven by the coordination of the deprotonated carboxylate groups to metal centers. These coordination bonds lead to the self-assembly of metal ions and organic linkers into extended, often porous, one-, two-, or three-dimensional networks. nih.gov The three carboxylate groups on the 1,1,2-cyclobutanetricarboxylic acid ligand can adopt various coordination modes, including monodentate, bidentate chelating, or bridging, which influences the connectivity of the resulting framework. nih.gov This multi-topic binding potential allows for the formation of highly connected and robust structures.

The metal ions and carboxylate groups assemble into repeating structural motifs known as secondary building units (SBUs). The final topology of the MOF is determined by how these SBUs are connected by the organic linkers. nih.gov In the case of ligands with C3 symmetry, such as 1,3,5-tribenzoic acid, they are known to connect binuclear metal units to form 3D pillar-layer frameworks. nih.gov Similarly, the arrangement of the three carboxylate groups on the cyclobutane scaffold can direct the formation of specific network topologies. The inherent rigidity of the aliphatic cyclobutane ring, in contrast to more flexible linkers, helps in preserving the framework's porosity after the removal of solvent molecules used during synthesis. mdpi.com

Tailoring MOF Architectures and Porosity through Ligand Engineering

Ligand engineering, the strategic modification of the organic linker, is a powerful tool for tuning the architecture and porosity of MOFs. nih.govustc.edu.cn The use of a cyclobutane backbone is a prime example of this strategy, where the goal is to achieve fine control over pore dimensions at a sub-angstrom level. nih.gov

Research on the closely related trans-1,3-cyclobutanedicarboxylate (tcb) ligand demonstrates the principle of "extreme pore compression." nih.govosti.gov By replacing a standard benzene-based linker (1,4-benzenedicarboxylate) with the more compact cyclobutane-based linker, a significant reduction in pore size can be achieved. nih.govosti.gov This compression stems from both the fewer number of carbon atoms separating the carboxyl groups and the unique geometry of the cyclobutane ring. osti.gov This strategy of coupling pore compression with the use of other tuning ligands can dramatically amplify the selectivity of the MOF for specific applications. nih.govosti.gov While this specific research used a dicarboxylate, the principle of using a compact aliphatic ring to shrink pore dimensions is directly applicable to MOFs built with 1,1,2-cyclobutanetricarboxylic acid. The introduction of substituents onto the linker backbone is another established method to influence linker conformation and thereby control the topology and porosity of the resulting MOF under identical synthetic conditions. rsc.org

Functional Applications of MOFs Incorporating Cyclobutanetricarboxylate Ligands

The engineered porosity and tailored internal surface chemistry of MOFs constructed from cyclobutane-based ligands make them suitable for a range of advanced applications. researchgate.net The ability to create robust frameworks with precisely defined pore sizes is key to their function in gas separation, catalysis, and sensing. ustc.edu.cnresearchgate.net

The well-defined micropores of MOFs make them excellent candidates for separating gas mixtures based on size and selective adsorption. pageplace.descispace.comnih.gov MOFs built with cyclobutane linkers have shown exceptional performance in this area. For instance, a MOF synthesized with trans-1,3-cyclobutanedicarboxylate demonstrated a remarkable ability to separate acetylene (B1199291) (C2H2) from carbon dioxide (CO2), a critical industrial challenge. nih.govosti.gov

This high selectivity is a direct result of the "extreme pore compression" strategy. osti.gov The smaller, precisely shaped pores created by the cyclobutane linker, combined with other tuning ligands, enhance the framework's affinity for C2H2 over CO2. osti.gov The performance of such systems can be quantified through gas uptake measurements and breakthrough experiments, which confirm the material's practical separation capabilities. nih.govosti.gov

Table 1: Gas Adsorption and Separation Performance of a MOF with a Cyclobutane-Based Ligand

MOF System Ligand 1 Ligand 2 Gas Mixture Selectivity (C2H2/CO2) Key Finding

MOFs can serve as highly efficient heterogeneous catalysts. nih.govrsc.org Their catalytic activity can originate from several features: the metal ions at the nodes can act as Lewis acid sites, the organic linkers can be functionalized with catalytic groups, and the pores can confine substrates to enhance reaction rates and selectivity. nih.govrsc.org

MOFs constructed from ligands with multiple acidic (carboxylate) and basic (e.g., uncoordinated pyridyl groups from a co-ligand) sites can act as bifunctional acid-base catalysts. nih.gov For example, a Ni(II)-based MOF was shown to be active for both benzyl (B1604629) alcohol oxidation and the Knoevenagel condensation reaction, and could be recycled for multiple cycles without losing significant activity. nih.gov The principles of creating such bifunctional catalysts could be applied to frameworks using 1,1,2-cyclobutanetricarboxylic acid, where the carboxylate groups provide acidic sites and a co-ligand could introduce basic sites. rsc.org

Chemiresistive sensors function by detecting a change in electrical resistance upon exposure to a chemical analyte. nih.govmdpi.com MOFs are highly promising materials for this application due to their vast surface area and tunable pore chemistry, which facilitate interaction with gas molecules. researchgate.netnih.govresearchgate.net The porous structure allows analyte molecules to diffuse into the framework, where interactions with the metal centers or organic ligands can modulate the material's charge transport properties, leading to a detectable signal. nih.gov

While specific studies on sensors using 1,1,2-cyclobutanetricarboxylic acid are not prominent, the general principles are well-established. nih.govscinito.ai The design of MOF-based sensors involves optimizing the framework to have inherent conductivity or to support conductive guests, while ensuring selective adsorption of the target analyte. researchgate.net The stability and defined pore structure offered by rigid linkers like cyclobutane polycarboxylates would be advantageous in creating stable and selective sensing platforms. nih.gov

Table 2: List of Compounds Mentioned

Compound Name
1,1,2-Cyclobutanetricarboxylic acid
trans-1,3-Cyclobutanedicarboxylic acid
1,4-Benzenedicarboxylate
1,3,5-Tribenzoic acid
1,3,5-Tri(pyridin-4-yl)benzene
Acetylene
Carbon dioxide
Benzyl alcohol
Zinc
Cobalt

Development of Electrically Conductive MOFs

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. The development of electrically conductive MOFs (EC-MOFs) is a significant area of research, with potential applications in electronics, sensing, and energy storage. researchgate.netresearchgate.netarxiv.org The conductivity in these materials often arises from strategies such as creating continuous through-bond pathways, using ligands that lead to extended conjugation, or facilitating through-space interactions like π-π stacking. researchgate.net

The modular nature of MOFs allows for the tuning of their properties by varying the metal nodes and organic linkers. arxiv.org Cyclobutane dicarboxylic acids, such as trans-1,3-cyclobutanedicarboxylic acid, have been successfully used as linkers to create MOFs, demonstrating how the cyclobutane scaffold can serve as a building block in this context. osti.gov However, a review of available research literature reveals a lack of studies on the use of 1,1,2-cyclobutanetricarboxylic acid as a specific linker in the synthesis of electrically conductive MOFs. While polycarboxylic acids are a general class of compounds used as linkers, the specific properties and synthetic viability of MOFs derived from this tricarboxylic acid have not been reported.

Applications in Advanced Materials Science

The unique, strained four-membered ring structure of cyclobutane derivatives makes them intriguing building blocks for materials science, offering distinct stereochemical and conformational properties. researchgate.netresearchgate.net

Cyclobutane-containing polymers, particularly polyesters and polyamides, are of interest for developing sustainable materials. nih.gov Dicarboxylic acids containing the cyclobutane ring are utilized as monomers, often prepared via [2+2] photocycloaddition reactions, to be incorporated into polymer chains. und.edu These cyclobutane units can impart unique thermal and mechanical properties to the resulting polymers. The synthesis of linear polymers containing cyclobutane has been achieved through various photopolymerization techniques. acs.org

Despite the general interest in cyclobutane-based monomers, there is no specific mention in the surveyed scientific literature of 1,1,2-cyclobutanetricarboxylic acid being used in the development of specialty polymers or coatings. As a tricarboxylic acid, it could theoretically act as a cross-linking agent to create thermoset resins or branched polymers with high rigidity. However, research detailing such applications, including the properties of any resulting materials, is not currently available.

Functional nanomaterials are engineered at the nanoscale for specific applications, ranging from drug delivery to catalysis. Organic molecules, including cyclobutane derivatives, can be crucial components in the synthesis and functionalization of these materials. nih.gov The synthesis of complex cyclobutane-containing molecules is an active area of research, highlighting their utility as versatile building blocks. consensus.appacs.org

A comprehensive search of the literature did not yield any studies describing the use of 1,1,2-cyclobutanetricarboxylic acid in the design or synthesis of functional nanomaterials. Its three carboxylic acid groups could potentially serve as anchor points for attaching to nanoparticle surfaces or as functional sites in self-assembled nanostructures, but specific examples or research findings related to this compound are absent from the available scientific record.

Future Research Directions and Unexplored Avenues

Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of polysubstituted cyclobutane (B1203170) rings, such as that in 1,1,2-cyclobutanetricarboxylic acid, presents a considerable challenge in organic chemistry. Future research will likely focus on overcoming the hurdles of stereoselectivity and yield that are common in current synthetic approaches. Methodologies that are gaining traction in the broader field of organic synthesis could be pivotal.

Emerging synthetic strategies could include:

Photocatalysis and Electro-organic Chemistry : These techniques offer green and efficient alternatives to traditional methods for forming C-C bonds and could be adapted for the construction of the cyclobutane core with the desired substitution pattern.

Biocatalysis : The use of enzymes could provide unparalleled stereoselectivity in the synthesis of chiral cyclobutane derivatives, a crucial aspect for applications in pharmaceuticals and materials science.

Mechanochemistry : This solvent-free approach could lead to more sustainable and efficient syntheses, potentially offering different reactivity and selectivity profiles compared to solution-phase reactions.

A comparative look at potential synthetic strategies is presented below:

MethodologyPotential Advantages for 1,1,2-Cyclobutanetricarboxylic Acid Synthesis
Photocatalysis High selectivity, mild reaction conditions, access to unique reaction pathways.
Electro-organic Chemistry Avoidance of stoichiometric reagents, potential for novel transformations.
Biocatalysis Excellent enantioselectivity and stereoselectivity, environmentally benign.
Mechanochemistry Reduced solvent waste, potential for improved yields and reaction rates.

Advanced Characterization Techniques for In-depth Understanding

A comprehensive understanding of the structure-property relationships of 1,1,2-cyclobutanetricarboxylic acid and its derivatives is paramount. While standard techniques like NMR and mass spectrometry are foundational, a deeper level of characterization is necessary to elucidate subtle structural details and dynamic behaviors.

Future characterization efforts should incorporate:

Single-Crystal X-ray Diffraction : For the unambiguous determination of the solid-state structure, including the precise stereochemical arrangement of the three carboxylic acid groups.

Advanced NMR Techniques : Including two-dimensional and solid-state NMR, to probe conformational dynamics and intermolecular interactions in solution and in the solid state.

Chiroptical Spectroscopy : Techniques such as circular dichroism will be essential for characterizing the absolute configuration of chiral isomers of 1,1,2-cyclobutanetricarboxylic acid.

Theoretical Predictions for Novel Reactivity and Molecular Design

Computational chemistry offers a powerful lens through which to predict the behavior of 1,1,2-cyclobutanetricarboxylic acid before embarking on extensive experimental work. Theoretical models can guide synthetic efforts and the design of new materials.

Key areas for theoretical investigation include:

Conformational Analysis : Predicting the most stable conformations of the molecule and how these might influence its reactivity and interaction with other molecules.

Reaction Pathway Modeling : Simulating potential synthetic routes to identify the most promising strategies and to understand the mechanisms governing stereoselectivity.

Prediction of Properties : Calculating electronic properties, acidity constants, and potential for intermolecular interactions to guide its application in areas like materials science.

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The trifunctional nature of 1,1,2-cyclobutanetricarboxylic acid makes it a highly attractive, yet underexplored, building block in materials science and supramolecular chemistry. Its three carboxylic acid groups offer multiple points for coordination and hydrogen bonding, which could lead to the formation of complex and functional architectures.

Future interdisciplinary research could focus on:

Metal-Organic Frameworks (MOFs) : The use of 1,1,2-cyclobutanetricarboxylic acid as an organic linker in MOFs could result in novel topologies and pore environments. The constrained nature of the cyclobutane ring, combined with the multiple binding sites, could lead to materials with unique gas sorption or catalytic properties.

Coordination Polymers : The formation of one-, two-, or three-dimensional coordination polymers with various metal ions could be explored. The stereochemistry of the ligand would be expected to play a significant role in the final structure of the polymer.

Supramolecular Assemblies : The ability of the carboxylic acid groups to form strong hydrogen bonds could be harnessed to create intricate supramolecular structures, such as gels, liquid crystals, or self-assembled monolayers.

The potential for 1,1,2-cyclobutanetricarboxylic acid in these fields is vast and could lead to the development of new materials with tailored properties for a range of applications.

Q & A

What synthetic methodologies are optimal for preparing 1,1,2-cyclobutanetricarboxylic acid, and how do reaction conditions influence yield and purity?

Synthesis of 1,1,2-cyclobutanetricarboxylic acid typically involves carboxylation of cyclobutane derivatives. For analogous dicarboxylates (e.g., 1,1-cyclobutanedicarboxylic acid), methods include:

  • Carbodiimide-mediated coupling for introducing carboxyl groups under anhydrous conditions .
  • Electrophilic substitution on strained cyclobutane rings, leveraging the ring’s reactivity to attach carboxylic acid moieties .
    Key challenges include managing steric hindrance and ring strain, which can lead to side reactions. Optimization involves controlling temperature (e.g., 0–25°C) and using catalysts like DMAP to improve regioselectivity . Yields vary (50–85%) depending on solvent polarity and carboxylation agents (e.g., malonate esters vs. CO₂ insertion) .

How can researchers resolve stereochemical ambiguities in 1,1,2-cyclobutanetricarboxylic acid derivatives?

Stereochemical analysis requires:

  • X-ray crystallography for definitive spatial assignment, especially for cis/trans isomerism in cyclobutane rings .
  • Vibrational circular dichroism (VCD) to distinguish enantiomers in chiral derivatives .
  • NMR coupling constants (e.g., 3JHH^3J_{HH}) to infer dihedral angles between adjacent protons on the cyclobutane ring .
    For example, trans-1,2-dicarboxylates show distinct 13C^{13}\text{C} NMR shifts (δ ~170–175 ppm for carbonyls) compared to cis isomers . Computational tools (DFT) can validate experimental data by modeling strain energy (~110 kJ/mol for cyclobutane) and bond angles .

What analytical techniques are critical for characterizing 1,1,2-cyclobutanetricarboxylic acid and its intermediates?

  • High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 144.13 for 1,1-dicarboxylate analogs) .
  • FTIR spectroscopy identifies carboxyl C=O stretches (~1700 cm⁻¹) and O-H bonds (~2500–3500 cm⁻¹) .
  • HPLC with UV detection monitors purity, particularly for intermediates prone to oxidation or decarboxylation .
    For structural elucidation, 2D NMR (COSY, HSQC) maps proton-proton and carbon-proton correlations, resolving overlapping signals in crowded spectra .

How can computational modeling predict the reactivity and stability of 1,1,2-cyclobutanetricarboxylic acid in aqueous environments?

  • Molecular dynamics (MD) simulations assess solvation effects and hydrogen-bonding networks, which influence acid dissociation constants (pKa). For cyclobutane dicarboxylates, pKa values range from 2.5–4.5 due to electron-withdrawing effects .
  • Density functional theory (DFT) calculates strain energy (~110 kJ/mol) and predicts regioselectivity in nucleophilic attacks .
  • QSPR models correlate substituent effects (e.g., electron-withdrawing groups) with hydrolysis rates, critical for designing stable prodrugs .

What role does 1,1,2-cyclobutanetricarboxylic acid play in medicinal chemistry, particularly in prodrug design?

The compound’s three carboxyl groups enable:

  • Chelation of metal ions (e.g., Ca²⁺, Mg²⁺), useful in designing enzyme inhibitors .
  • Conjugation with bioactive molecules via ester or amide linkages, enhancing solubility or targeting .
    For example, cyclobutane-based analogs are precursors for antiviral agents, where the rigid scaffold improves binding affinity . Challenges include balancing metabolic stability (via esterase-resistant linkages) and bioavailability .

How should researchers address discrepancies in reported physicochemical data for 1,1,2-cyclobutanetricarboxylic acid derivatives?

Discrepancies arise from:

  • Varied synthetic routes : E.g., CAS 5445-51-2 (1,1-dicarboxylate) vs. 3396-14-3 (1,2-dicarboxylate) may reflect regioisomeric differences .
  • Analytical conditions : Solvent polarity (DMSO vs. CDCl₃) shifts NMR peaks by 0.5–1.0 ppm .
    Resolution strategies:
  • Cross-validate data using multiple techniques (e.g., HRMS + elemental analysis).
  • Reference IUPAC-standardized spectra (PubChem, DSSTox) to minimize instrument-specific artifacts .

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